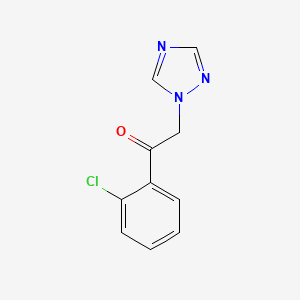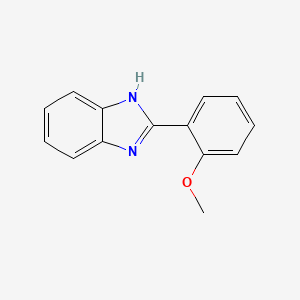![molecular formula C12H15ClN2O3S B1361946 2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide CAS No. 35974-26-6](/img/structure/B1361946.png)
2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
Overview
Description
“2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide” is an artificial compound categorized as an amide . It is used for proteomics research . The molecular formula is C12H15ClN2O3S and the molecular weight is 302.78 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis and Biological Applications
Antimicrobial Activity : Compounds synthesized from N-{4-(4-Chloro-phenyl}-6-(3,4-dimethyl-phenyl)-pyrimidin-2- ylsulfamoyl)-phenyl}-acetamide, a related compound, have shown significant antibacterial and antifungal activities (Nunna et al., 2014).
Anticonvulsant Activity : N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of pyrrolidine-2,5-diones, exhibited promising anticonvulsant activity in animal models, highlighting their potential in treating epilepsy (Kamiński et al., 2015).
Anticancer Properties : Novel 2-chloro N-aryl substitutedacetamide derivatives were synthesized and evaluated for cytotoxicity against various human cancer cell lines, revealing potential applications in cancer therapy (Vinayak et al., 2014).
Antibacterial and Antifungal Activities : Synthesized N-chloro aryl acetamide substituted thiazole and 2,4-thazolidinedione derivatives demonstrated considerable antibacterial activity against common pathogens (Juddhawala et al., 2011).
Chemical Synthesis and Modification
Synthesis of Novel Derivatives : Intramolecular cyclization of 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide led to the synthesis of previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives, demonstrating its utility in chemical synthesis (Palamarchuk et al., 2019).
Synthesis of 3-Pyridine Carboxaldehydes : Research has shown a novel route to synthesize 3-pyridine carboxaldehydes, highlighting the versatility of chloroacetamides in organic synthesis (Amaresh & Perumal, 2000).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
The pyrrolidine ring is known to be involved in various biological activities, and its different stereoisomers and spatial orientation of substituents can lead to different biological profiles of drug candidates .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The compound’s structure, particularly the pyrrolidine ring, is known to contribute to its biological activity .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, potentially influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound is known to interact with various biomolecules, including enzymes such as proteases and kinases. These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. The nature of these interactions is primarily driven by the compound’s structural features, which allow it to form stable complexes with target biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. The compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades . Additionally, the compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby modulating their functions. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites . Additionally, the compound can influence gene expression by interacting with transcriptional machinery and altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, resulting in reduced efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhancing cellular function and promoting tissue repair . At higher doses, the compound can exhibit toxic effects, including cellular toxicity and adverse physiological responses . These dosage-dependent effects highlight the importance of optimizing the dosage of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can further participate in biochemical processes . These metabolic pathways are essential for the compound’s bioavailability and efficacy, as they determine the concentration and activity of the compound within the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, allowing it to reach its target sites within cells . Additionally, binding proteins can facilitate the distribution of the compound within tissues, ensuring its proper localization and accumulation at sites of action.
properties
IUPAC Name |
2-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c13-9-12(16)14-10-3-5-11(6-4-10)19(17,18)15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDODDCKYCTMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210471 | |
| Record name | 2-Chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35974-26-6 | |
| Record name | 2-Chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35974-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1361896.png)


![5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1361906.png)